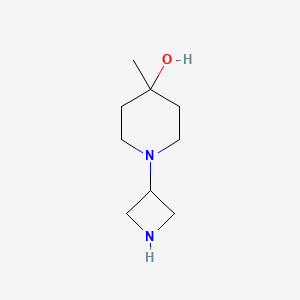

1,4'-Bipiperidin-3-OL

Übersicht

Beschreibung

1,4'-Bipiperidin-3-OL (also known as 1,4'-Bipiperidine-3-ol) is an organic compound with a molecular formula of C6H12N2O. It is a colorless liquid with a characteristic odor and is soluble in water and organic solvents. This compound is an important building block in organic synthesis and is used in various industrial applications, such as the production of pharmaceuticals, agrochemicals, and dyes. It is also used as a solvent in the synthesis of various compounds, such as amines and esters.

Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition

1,4'-Bipiperidin-3-OL has been studied for its potential as a tyrosinase inhibitor. Research on variably N-substituted biperidines, including this compound derivatives, has shown potent inhibition of tyrosinase, particularly with 4′-methylbenzyl substitution. This discovery is significant for future drug design targeting tyrosinase-related conditions (Khan et al., 2005).

CCR3 Antagonism

This compound derivatives have been identified as CC chemokine receptor 3 (CCR3) antagonists. The optimization of these compounds has led to the discovery of specific derivatives with potent receptor affinity and inhibition of eosinophil chemotaxis, which is crucial in allergic reactions (Ting et al., 2005).

DNA-Intercalating Antiproliferative Agents

This compound has been utilized in the modification of DNA-intercalating polyketide glycosides, leading to water-soluble derivatives. These modified compounds have shown improved antiproliferative activities, making them significant in the development of cancer therapeutics (Ueberschaar et al., 2016).

Catalysis in Organic Reactions

This compound derivatives have been explored as catalysts in organic reactions. For instance, a complex derived from bipiperidine and copper(II) acetate hydrate has been found effective for olefin epoxidation with hydrogen peroxide, showcasing its potential in organic synthesis and industrial processes (Mikhalyova et al., 2012).

Molecular Recognition in Pharmaceutical Analysis

This compound and its derivatives have been studied for molecular recognition, particularly in the context of pharmaceutical analysis. Research has focused on differentiating regioisomers of pseudodistamine precursors, emphasizing the importance of this compound in precise drug identification and quality control (Mazur et al., 2017).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored in a safe place and dust formation should be avoided .

Wirkmechanismus

Target of Action

The primary target of 1,4’-Bipiperidin-3-OL is the muscarinic receptors . These receptors play a crucial role in the central and peripheral nervous systems, influencing various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

1,4’-Bipiperidin-3-OL acts as a muscarinic receptor antagonist . It competes with acetylcholine, a neurotransmitter, for binding at muscarinic receptors, particularly in the corpus striatum, a part of the brain involved in motor control . This antagonism restores the balance between the neurotransmitters in the brain, which can be disrupted in conditions like parkinsonism .

Biochemical Pathways

These pathways involve the synthesis, release, and degradation of acetylcholine, a key neurotransmitter in the nervous system .

Pharmacokinetics

As a small molecule with a molecular weight of 18428 , it is expected to have good bioavailability

Result of Action

The antagonism of muscarinic receptors by 1,4’-Bipiperidin-3-OL can lead to a reduction in the symptoms of parkinsonism and control of extrapyramidal side effects of neuroleptic drugs . These effects occur at both the molecular level, through the inhibition of acetylcholine at muscarinic receptors, and the cellular level, through the modulation of neuronal activity .

Eigenschaften

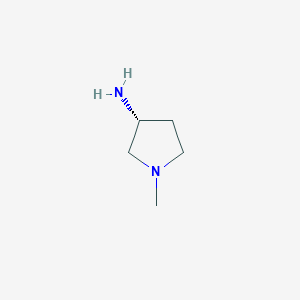

IUPAC Name |

1-piperidin-4-ylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQUIJQEUBAMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610673 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864356-11-6 | |

| Record name | [1,4'-Bipiperidin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)